molecular formula C9H4ClN3 B1513334 4-Chloroquinazoline-8-carbonitrile CAS No. 1231761-54-8

4-Chloroquinazoline-8-carbonitrile

Cat. No.: B1513334
CAS No.: 1231761-54-8
M. Wt: 189.6 g/mol
InChI Key: BWXPTILLWVZEMH-UHFFFAOYSA-N
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Description

4-Chloroquinazoline-8-carbonitrile is a chemical compound with the CAS Number: 1231761-54-8 . It has a molecular weight of 189.6 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H4ClN3/c10-9-7-3-1-2-6 (4-11)8 (7)12-5-13-9/h1-3,5H .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Exploration of Optoelectronic and Charge Transport Properties

An investigation into the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including compounds related to 4-Chloroquinazoline-8-carbonitrile, revealed their potential as efficient multifunctional materials. These compounds exhibit promising optoelectronic, nonlinear, and charge transport properties, with the study employing density functional theory (DFT) and time-dependent DFT for optimization of ground and excited states geometries. The findings suggest that these compounds might demonstrate better hole transport tendency due to smaller hole reorganization energies, positioning them as candidates for applications in optoelectronic devices and materials science (Irfan et al., 2020).

Fluorescent Compound Synthesis and Properties

A new fluorescent compound containing a 1,2,3-triazole moiety was synthesized, showcasing significant potential for nonlinear optical (NLO) materials. The compound, closely related to this compound, exhibited an absorption spectra in the 326–386 nm range and emission bands between 375–403 nm across different solvents. The study highlighted its high first order hyperpolarizability, making it a potent material for NLO applications. This research underscores the compound's photophysical and spectroscopic properties, enriching the domain of fluorescent materials for various scientific and technological uses (Singh, Singh, & Khurana, 2017).

Synthetic Pathways and Chemical Reactions

Comprehensive reviews have been conducted on the synthesis and chemical reactions of chloroquinoline-3-carbonitrile derivatives, which include this compound. These studies systematically categorize the reactions based on the functional groups involved, highlighting their versatility in creating biologically active compounds. Such research offers a foundational understanding of synthetic methods, aiding in the development of new pharmaceuticals and materials (Mekheimer et al., 2019).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, especially fused quinoline heterocycles, represents a significant area of interest due to their applications in drug development and material science. Research into the formation of novel heterocyclic ring systems from this compound analogs demonstrates the chemical versatility and potential of these compounds for generating new therapeutic agents and functional materials (Mekheimer, 1999).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Properties

IUPAC Name

4-chloroquinazoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3/c10-9-7-3-1-2-6(4-11)8(7)12-5-13-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXPTILLWVZEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=NC=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856971
Record name 4-Chloroquinazoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231761-54-8
Record name 4-Chloroquinazoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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